molecular formula C16H17ClN2O B14932810 1-(3-Chloro-2-methylphenyl)-3-(2,3-dimethylphenyl)urea

1-(3-Chloro-2-methylphenyl)-3-(2,3-dimethylphenyl)urea

Cat. No.: B14932810
M. Wt: 288.77 g/mol
InChI Key: RABYSGWYAMGNCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-2-methylphenyl)-N’-(2,3-dimethylphenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-N’-(2,3-dimethylphenyl)urea typically involves the reaction of 3-chloro-2-methylaniline with 2,3-dimethylaniline in the presence of a carbonyl source such as phosgene or a similar reagent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired urea compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would include steps such as mixing, heating, and purification to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-methylphenyl)-N’-(2,3-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

    Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbonyl-containing compounds, while reduction may produce various amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: May have potential as a biochemical tool or probe.

    Medicine: Could be investigated for its pharmacological properties.

    Industry: Used in the production of materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-N’-(2,3-dimethylphenyl)urea would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-2-methylphenyl)-N’-(2,4-dimethylphenyl)urea
  • N-(3-Chloro-2-methylphenyl)-N’-(2,5-dimethylphenyl)urea
  • N-(3-Chloro-2-methylphenyl)-N’-(2,6-dimethylphenyl)urea

Properties

Molecular Formula

C16H17ClN2O

Molecular Weight

288.77 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-(2,3-dimethylphenyl)urea

InChI

InChI=1S/C16H17ClN2O/c1-10-6-4-8-14(11(10)2)18-16(20)19-15-9-5-7-13(17)12(15)3/h4-9H,1-3H3,(H2,18,19,20)

InChI Key

RABYSGWYAMGNCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC2=C(C(=CC=C2)Cl)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.